3-Chloro-4-hydroxymandelic acid
CAS No.: 72198-15-3
Cat. No.: VC14427224
Molecular Formula: C8H7ClO4
Molecular Weight: 202.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 72198-15-3 |
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Molecular Formula | C8H7ClO4 |
Molecular Weight | 202.59 g/mol |
IUPAC Name | 2-(3-chloro-4-hydroxyphenyl)-2-hydroxyacetic acid |
Standard InChI | InChI=1S/C8H7ClO4/c9-5-3-4(1-2-6(5)10)7(11)8(12)13/h1-3,7,10-11H,(H,12,13) |
Standard InChI Key | VDBWQCRJTMKEMJ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1C(C(=O)O)O)Cl)O |
Introduction
Chemical Identity and Physicochemical Properties
Structural and Molecular Characteristics
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IUPAC Name: 2-(3-chloro-4-hydroxyphenyl)-2-hydroxyacetic acid
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Canonical SMILES: C1=CC(=C(C=C1C(C(=O)O)O)Cl)O
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InChIKey: VDBWQCRJTMKEMJ-UHFFFAOYSA-N
The planar aromatic ring and polar functional groups (hydroxyl, carboxylic acid) contribute to its solubility in polar solvents and capacity for hydrogen bonding.
Physicochemical Data
Experimental data from thermodynamic and spectroscopic analyses reveal the following properties :
Property | Value |
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Molecular Weight | 202.59 g/mol |
Density | 1.614 g/cm³ |
Boiling Point | 396.7°C at 760 mmHg |
Flash Point | 193.7°C |
LogP (Octanol-Water) | 1.163 |
Refractive Index | 1.648 |
The compound’s relatively high boiling point and density reflect strong intermolecular interactions, including hydrogen bonding and dipole-dipole forces. The LogP value indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic media.
Acid-Base Behavior
The carboxylic acid (pKa ≈ 2.8) and phenolic hydroxyl (pKa ≈ 9.5) groups confer pH-dependent solubility. Protonation states influence reactivity during synthesis, particularly in nucleophilic substitution or esterification reactions .
Synthetic Methodologies
Conventional Synthesis via Chlorophenol and Glyoxylic Acid
The primary industrial route involves the condensation of o-chlorophenol with glyoxylic acid under acidic conditions. This method adapts the classical mandelic acid synthesis, introducing chlorine via electrophilic aromatic substitution:
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Electrophilic Chlorination: o-Chlorophenol undergoes chlorination at the 3-position using Cl₂ or SOCl₂ in the presence of Lewis acids (e.g., FeCl₃).
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Condensation Reaction: The chlorinated phenol reacts with glyoxylic acid in concentrated sulfuric acid at 70–75°C, forming the mandelic acid backbone via Friedel-Crafts alkylation .
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Workup and Purification: The crude product is precipitated, filtered, and recrystallized from hexane or ethyl acetate, achieving ~94% yield .
Optimization Strategies
Recent advancements focus on enhancing yield and reducing byproducts:
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Temperature Control: Maintaining reaction temperatures below 20°C during glyoxylic acid addition minimizes decarboxylation .
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Catalytic Systems: Heterogeneous catalysts (e.g., zeolites) improve regioselectivity, reducing the formation of 2-chloro isomers.
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Solvent-Free Conditions: Microwave-assisted synthesis in solvent-free media achieves 85% yield within 30 minutes, offering energy efficiency .
Pharmaceutical Applications
Role in 4-Hydroxyphenylacetic Acid Production
3-Chloro-4-hydroxymandelic acid is dechlorinated via catalytic hydrogenation (Pd/C, H₂) to yield 4-hydroxymandelic acid, which undergoes oxidative decarboxylation to form 4-hydroxyphenylacetic acid. This intermediate is pivotal in synthesizing:
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Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): E.g., derivatives of ibuprofen and naproxen.
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Antihypertensive Agents: Used in angiotensin-converting enzyme (ACE) inhibitors.
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Anticancer Compounds: As a building block for tyrosine kinase inhibitors.
Emerging Therapeutic Applications
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Antioxidant Activity: The phenolic hydroxyl group scavenges free radicals, showing potential in neurodegenerative disease models .
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Antimicrobial Properties: Chlorinated mandelic acid derivatives inhibit Gram-positive bacteria (MIC = 32 µg/mL against S. aureus) .
Analytical Characterization Techniques
Chromatographic Methods
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Ultra-Performance Liquid Chromatography (UPLC): Employed for purity assessment using C18 columns (1.7 µm particles) and gradient elution (0.1% formic acid/acetonitrile). Retention time: 4.2 minutes.
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Gas Chromatography-Mass Spectrometry (GC-MS): Used for volatile derivative analysis (e.g., methyl esters). Key fragments: m/z 202 (M⁺), 167 ([M-Cl]⁺) .
Spectroscopic Identification
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Infrared Spectroscopy (IR): Peaks at 3269 cm⁻¹ (O-H stretch), 1692 cm⁻¹ (C=O), and 1533 cm⁻¹ (aromatic C=C) .
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Nuclear Magnetic Resonance (NMR):
Challenges and Future Directions
Synthetic Limitations
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Byproduct Formation: Competing chlorination at the 2-position reduces yield, necessitating precise stoichiometric control .
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Enantiomeric Resolution: Racemic mixtures require chiral chromatography or enzymatic resolution for pharmaceutical use, increasing production costs.
Research Opportunities
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Biocatalytic Routes: Engineered E. coli expressing hydroxymandelate synthase could enable enantioselective synthesis under mild conditions.
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Cocrystal Engineering: Improving solubility via cocrystals with nicotinamide or caffeine may enhance bioavailability.
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